2,4-dichloro-N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}benzamide
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Overview
Description
2,4-dichloro-N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}benzamide is a synthetic organic compound characterized by its complex structure, which includes multiple chlorine atoms and an amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2,4-dichlorobenzoyl chloride with 3-chloro-4-methylaniline in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then further reacted with ethyl chloroformate to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, hydrolysis of the amide bond yields 2,4-dichlorobenzoic acid and 3-chloro-4-methylaniline .
Scientific Research Applications
2,4-dichloro-N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichloro-N-{2-[(3-chlorophenyl)amino]-2-oxoethyl}benzamide
- 2,4-dichloro-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide
- 2,4-dichloro-N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}aniline
Uniqueness
2,4-dichloro-N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}benzamide is unique due to the presence of both chlorine and methyl groups, which can influence its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications.
Properties
IUPAC Name |
2,4-dichloro-N-[2-(3-chloro-4-methylanilino)-2-oxoethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl3N2O2/c1-9-2-4-11(7-13(9)18)21-15(22)8-20-16(23)12-5-3-10(17)6-14(12)19/h2-7H,8H2,1H3,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCSEKISPVWLDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CNC(=O)C2=C(C=C(C=C2)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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